Comparative Structural and Physicochemical Profiling: 3-Acetamidobutanoic Acid vs. Unprotected β-Aminobutyric Acid (BABA)
3-Acetamidobutanoic acid differs from its unprotected parent compound β-aminobutyric acid (BABA, CAS 541-48-0) by N-acetylation at the β-amino position. This modification substantially increases lipophilicity (calculated LogP 0.3766 for the target compound [1]) and eliminates the basic amine functionality that would otherwise ionize under physiological conditions. In contrast, BABA exists predominantly in zwitterionic form at neutral pH and is highly water-soluble (reported solubility 1250 g/L for the DL-form [2]). The N-acetyl group provides a chemically orthogonal handle for further derivatization absent in BABA, enabling selective transformations of the carboxylic acid without requiring amine protection/deprotection steps in multistep synthetic sequences.
| Evidence Dimension | Lipophilicity (LogP) and ionization behavior |
|---|---|
| Target Compound Data | LogP 0.3766; pKa ≈ 3–4 (carboxylic acid only); no basic amine |
| Comparator Or Baseline | β-Aminobutyric acid (BABA): zwitterionic at pH 7; water solubility 1250 g/L |
| Quantified Difference | Increased lipophilicity (LogP difference not directly calculable for BABA); elimination of amine basicity |
| Conditions | Physicochemical properties derived from database values and literature reports for the DL-form of BABA [2] |
Why This Matters
The absence of a basic amine alters the compound's solubility profile, membrane permeability potential, and reactivity as a building block, making it functionally non-interchangeable with BABA for applications requiring neutral or N-protected β-amino acid scaffolds.
- [1] Molbase. 3-acetamidobutanoic acid — Physicochemical Properties. Accessed April 2026. View Source
- [2] DrugFuture. β-Aminobutyric Acid — Derivative Properties. Accessed April 2026. View Source
